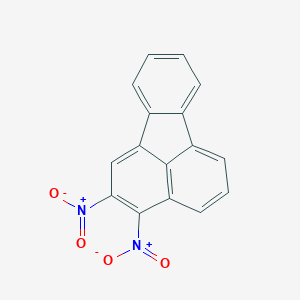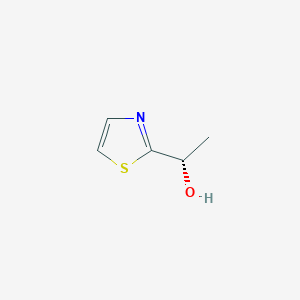
Mhcbz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mhcbz is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is widely used in the field of organic chemistry. Mhcbz has been found to have several properties that make it a useful tool in scientific research, including its ability to act as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of Mhcbz is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Mhcbz. However, it has been found to be relatively non-toxic and has low acute toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Mhcbz in lab experiments is its ability to act as a versatile reagent in various chemical reactions. It can be used to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. However, one of the limitations of using Mhcbz is that it can be difficult to handle due to its high reactivity.
Orientations Futures
There are several future directions for research on Mhcbz. One area of interest is the development of new synthetic methods for the production of Mhcbz. Another area of interest is the use of Mhcbz in the development of new drugs and materials with specific properties. Additionally, further research is needed to understand the mechanism of action of Mhcbz and its potential biochemical and physiological effects.
Conclusion:
In conclusion, Mhcbz is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. While there is limited information available on the biochemical and physiological effects of Mhcbz, it has been found to be relatively non-toxic and has low acute toxicity in animal models. There are several future directions for research on Mhcbz, including the development of new synthetic methods and the use of Mhcbz in the development of new drugs and materials.
Méthodes De Synthèse
Mhcbz is synthesized using a multi-step process that involves the reaction of benzene with chloromethyl methyl ether, followed by the reaction of the resulting compound with cyanogen bromide. The final product is purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Mhcbz has been used in various scientific research applications, including organic synthesis, drug discovery, and materials science. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules. This can be useful in the development of new drugs and materials with specific properties.
Propriétés
Numéro CAS |
103419-20-1 |
|---|---|
Nom du produit |
Mhcbz |
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21) |
Clé InChI |
WDXLCLCWMGQGIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Synonymes |
m-methoxy-p-hydroxycibenzoline MHCBZ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)


![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

